molecular formula C12H11N5O4 B2763879 Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate CAS No. 450345-15-0

Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate

Cat. No.: B2763879
CAS No.: 450345-15-0
M. Wt: 289.251
InChI Key: CQLXMTMGTPOZIR-UHFFFAOYSA-N
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Description

Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted pyrimidine ring. The pyrimidine moiety contains an amino (-NH₂) group at the 6-position and a nitro (-NO₂) group at the 5-position, connected via an amino (-NH-) bridge to the para position of the methyl benzoate group. The compound’s synthesis likely involves esterification and nucleophilic substitution reactions, analogous to methods used for related nitrobenzamido benzoates .

Properties

IUPAC Name

methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O4/c1-21-12(18)7-2-4-8(5-3-7)16-11-9(17(19)20)10(13)14-6-15-11/h2-6H,1H3,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLXMTMGTPOZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate typically involves multi-step organic reactions One common method starts with the nitration of a pyrimidine derivative to introduce the nitro groupThe final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The amino group can form hydrogen bonds with biological macromolecules, influencing their function. These interactions can lead to the modulation of enzymatic activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate with structurally analogous compounds, focusing on core structures, substituents, functional groups, and biological implications.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents/Functional Groups Biological Use Hydrogen Bonding Features
This compound Pyrimidine 5-NO₂, 6-NH₂; benzoate ester Potential pharmaceuticals Amino (H-bond donor), nitro (H-bond acceptor)
Metsulfuron methyl ester Triazine 4-OCH₃, 6-CH₃; sulfonylurea linker Herbicide (ALS inhibitor) Sulfonylurea (donor/acceptor)
Methyl 2,4-dihydroxy-5-(4-nitrobenzamido)benzoate Benzamido 4-NO₂ benzamido; dihydroxybenzoate Biological derivatization Amide (donor/acceptor), nitro (acceptor)

Key Observations:

Core Heterocycles: The target compound’s pyrimidine ring contrasts with triazine cores in sulfonylurea herbicides (e.g., metsulfuron). The benzamido derivative in lacks a heterocycle but shares the benzoate ester, emphasizing the role of nitro positioning (pyrimidine vs. benzamido) in electronic effects .

Functional Groups: The 5-nitro group on the pyrimidine is a strong electron-withdrawing substituent, which may enhance reactivity in redox or electrophilic interactions compared to the 4-methoxy group in metsulfuron. The sulfonylurea linker in herbicides enables herbicidal activity via acetolactate synthase (ALS) inhibition, whereas the target compound’s amino bridge may facilitate different modes of action, such as kinase inhibition .

Hydrogen Bonding: The amino (-NH₂) and nitro (-NO₂) groups in the target compound enable diverse hydrogen-bonding interactions (donor and acceptor, respectively), critical for molecular recognition in crystal packing or biomolecular binding . In contrast, sulfonylurea herbicides rely on sulfonylurea groups for H-bonding, which contribute to their herbicidal specificity .

Biological Activity

Methyl 4-[(6-amino-5-nitropyrimidin-4-yl)amino]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article explores its biological activity, supported by recent studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{2}

The compound functions primarily as a PRMT1 inhibitor , which has implications in cancer therapy. Protein arginine methyltransferase 1 (PRMT1) plays a significant role in various cellular processes, including gene expression and signal transduction. Inhibiting PRMT1 can lead to reduced tumor cell proliferation.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the nitropyrimidine moiety can significantly affect the compound's potency. For instance, derivatives with varying substitutions on the pyrimidine ring have demonstrated different levels of inhibitory activity against PRMT1.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell LineIC50 (μM)Reference
DLD-1 (Colon Cancer)4.4
T24 (Bladder Cancer)13.1
SH-SY-5Y (Neuroblastoma)11.4

These values indicate that the compound exhibits significant anti-proliferative effects, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary results suggest that it possesses both antibacterial and antifungal activities, although specific data on its efficacy against various pathogens is still being compiled.

Case Studies

One notable study focused on the synthesis and evaluation of various analogs of this compound. The researchers found that certain modifications led to enhanced activity against PRMT1 and increased selectivity for cancer cells over normal cells. This highlights the importance of structural optimization in drug development.

Example Case Study

In a comparative study involving several derivatives, one compound exhibited an IC50 value of 2.0 μM against PRMT1, demonstrating superior efficacy compared to this compound itself. This emphasizes the potential for developing more potent analogs based on this scaffold .

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